2,6-Dimethylphenylhydrazine hydrochloride

Description

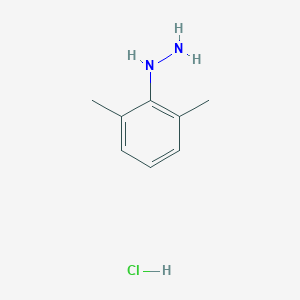

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,6-dimethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-4-3-5-7(2)8(6)10-9;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKQMDUOOZVZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496680 | |

| Record name | (2,6-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2538-61-6 | |

| Record name | 2538-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,6-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,6 Dimethylphenylhydrazine Hydrochloride

Established Synthetic Routes and Mechanistic Elucidation

The traditional synthesis of 2,6-dimethylphenylhydrazine hydrochloride relies on a well-established two-step chemical transformation of the corresponding aniline, followed by salt formation.

The primary and most conventional method for the synthesis of arylhydrazines, including the 2,6-dimethyl derivative, begins with the diazotization of the corresponding aniline. In this case, 2,6-dimethylaniline (B139824) is the starting material. The process involves treating the aniline with a source of nitrous acid, typically sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid at low temperatures, usually between 0 and 5 °C. This reaction converts the primary amino group of the 2,6-dimethylaniline into a diazonium salt, specifically 2,6-dimethylbenzenediazonium chloride.

The mechanism of diazotization begins with the protonation of nitrous acid by the strong acid, which then reacts with the primary amine to form a nitrosamine. Following a series of proton transfers and the elimination of a water molecule, the diazonium ion is formed. The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.

The subsequent step is the reduction of the diazonium salt to the corresponding hydrazine (B178648). A variety of reducing agents can be employed for this transformation. A common and effective reducing agent is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid. The diazonium salt is added to the stannous chloride solution, which reduces the diazonium group to a hydrazine group, yielding 2,6-dimethylphenylhydrazine as its hydrochloride salt. Other reducing agents, such as sodium sulfite, can also be used.

The final product of the synthesis is the hydrochloride salt of 2,6-dimethylphenylhydrazine. This is often formed in situ when hydrochloric acid is used in both the diazotization and reduction steps. If the free base of 2,6-dimethylphenylhydrazine is isolated, it is typically converted to the hydrochloride salt by treatment with hydrochloric acid.

The formation of the hydrochloride salt serves several important purposes. It enhances the stability of the hydrazine compound, which as a free base can be more susceptible to oxidation and degradation. The salt form is also typically a crystalline solid, which facilitates its purification through recrystallization, and improves its handling and storage properties.

On an industrial scale, the synthesis of phenylhydrazine (B124118) salts, including this compound, presents several challenges. The diazotization step is of particular concern due to the thermal instability of diazonium salts, which can decompose exothermically and potentially lead to explosions. In traditional batch reactors, the accumulation of large quantities of the diazonium salt poses a significant safety risk, which can limit the scalability of the process.

To mitigate these risks and improve efficiency, modern industrial synthesis is moving away from batch processes towards continuous flow chemistry. Continuous flow reactors offer several advantages for this synthesis:

Enhanced Safety: The small reaction volumes within the reactor at any given time minimize the amount of hazardous diazonium salt present, significantly reducing the risk of a runaway reaction.

Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and efficient temperature control, which is critical for managing the exothermic nature of the reactions.

Increased Efficiency and Scalability: Continuous processes can be run for extended periods, allowing for higher throughput without the need for large-scale reactors. Scaling up production is achieved by running the process for a longer duration or by using multiple reactors in parallel.

The move to continuous flow processes addresses the key safety and scalability limitations of the traditional batch synthesis of this compound.

Novel and Optimized Synthesis Techniques

Recent research has focused on developing more efficient, environmentally friendly, and faster methods for the synthesis of hydrazine derivatives, including this compound.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reactions and improve yields. This technique can be applied to the synthesis of this compound, offering significant advantages over conventional heating methods.

In a microwave-assisted synthesis, the reaction mixture is subjected to microwave irradiation, which leads to rapid and uniform heating. This can dramatically reduce reaction times, often from hours to minutes. The efficiency of microwave heating can also lead to higher product yields and improved purity by minimizing the formation of side products that may occur during prolonged reaction times with conventional heating. For the synthesis of hydrazine derivatives, microwave irradiation can be applied to both the diazotization and reduction steps, or to subsequent reactions involving the hydrazine.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Energy Consumption | High | Low |

| Heating | Conduction and convection, often uneven | Direct and uniform heating of the reaction mixture |

| Yield | Often moderate | Typically higher |

| Side Reactions | More prevalent due to longer reaction times | Minimized due to shorter reaction times |

The use of microwave-assisted synthesis represents a greener and more efficient approach to producing this compound.

Chemoselectivity and regioselectivity are crucial aspects in the synthesis of substituted aromatic compounds like this compound to ensure the correct placement of functional groups and avoid the formation of unwanted isomers.

Chemoselectivity in this context often relates to the selective reduction of one functional group in the presence of others. For instance, in a molecule containing both a nitro group and other reducible functional groups (such as halogens), a chemoselective reduction method would target only the nitro group. This is particularly relevant when the synthesis starts from a polysubstituted aromatic precursor. The development of catalytic systems, for example using palladium on carbon (Pd/C) with a hydrogen donor like hydrazine hydrate (B1144303), allows for the highly chemoselective reduction of nitro groups while leaving other sensitive groups intact. organic-chemistry.org The reaction conditions can be tuned to control the selectivity; for example, milder conditions may preserve halogen substituents, while more forcing conditions might lead to their reduction as well.

Green Chemistry Principles in this compound Production

The traditional synthesis of substituted phenylhydrazines often involves diazotization of an aniline followed by reduction, a process that has historically utilized reagents with significant environmental drawbacks, such as stannous chloride (SnCl₂). In alignment with the principles of green chemistry, modern synthetic approaches aim to mitigate these issues by focusing on higher yields, lower costs, reduced reaction times, and minimized waste generation. google.com

A key development in the greener production of this compound and related compounds is the replacement of hazardous reducing agents. One such alternative involves using a sodium bisulfite and sodium hydroxide (NaHSO₃-NaOH) buffer system for the reduction step, which is a more common and less toxic option compared to tin-based reagents. nih.gov Another significant advancement is the use of more efficient and environmentally benign reduction systems, such as catalytic hydrogenation. google.com These methods not only avoid heavy metal waste but also often lead to simpler technological operations and post-reaction processing. google.com

Solvent selection is another critical aspect of green synthesis. Efforts are made to replace traditional volatile organic compounds with greener alternatives. For the synthesis of substituted phenylhydrazines, polar solvents like water and alcohols (methanol, ethanol) are preferred. google.com These solvents are less toxic, readily available, and have a lower environmental impact. The reaction temperatures for these greener methods typically range from 20-150 °C, with a preferred range of 40-120 °C to optimize reaction rates and energy consumption. google.com The adoption of these principles leads to a process that is more suitable for large-scale industrial production, with fewer and more easily treatable waste components. google.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Substituted Phenylhydrazines

| Feature | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Reducing Agent | Stannous chloride (SnCl₂) | Catalytic hydrogenation, NaHSO₃/NaOH buffer google.comnih.gov |

| Solvents | Often uses less desirable organic solvents | Water, Methanol, Ethanol google.com |

| Waste Profile | Heavy metal waste, complex effluent | Fewer waste products, easier to treat google.com |

| Process Efficiency | Can have longer reaction times and complex workups | Shorter reaction times, simpler processing google.com |

| Safety & Cost | Uses hazardous and costly reagents | Lower cost, improved safety profile google.com |

Purification and Isolation Strategies for Research-Grade Material

Obtaining this compound of high purity is essential for its application in synthetic research. This requires effective purification and isolation strategies to remove unreacted starting materials, byproducts, and other contaminants.

Chromatographic Techniques (e.g., Flash Column Chromatography)

Flash column chromatography is a widely used and effective method for the purification of synthetic intermediates like this compound. mit.edu The technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For this class of compounds, silica gel is the most common stationary phase. rsc.org

The selection of the mobile phase (eluent) is critical for achieving good separation. A common strategy involves starting with a non-polar solvent and gradually increasing the polarity. rochester.edu A typical solvent system for purifying reaction mixtures containing phenylhydrazine derivatives is a mixture of petroleum ether and ethyl acetate (B1210297). rsc.org The optimal ratio is determined beforehand using thin-layer chromatography (TLC) to ensure the desired compound has an appropriate retention factor (Rf), generally around 0.3. rochester.edu

Given that 2,6-dimethylphenylhydrazine is a basic, nitrogen-containing compound, special considerations may be necessary to prevent poor peak shape (tailing) caused by strong interactions with the acidic silica gel. wfu.edu To counteract this, a small amount of a competing base, such as triethylamine or pyridine (around 0.1%), can be added to the eluent system. wfu.edu This addition helps to neutralize the acidic sites on the silica surface, leading to better separation and improved recovery of the target compound. wfu.edu

Table 2: Common Solvent Systems for Flash Chromatography of Amine-Containing Compounds

| Solvent System | Polarity | Typical Use |

|---|---|---|

| Hexanes/Ethyl Acetate | Low to Medium | General purpose for moderately polar compounds rochester.edu |

| Petroleum Ether/Ethyl Acetate | Low to Medium | Purification of carbazoles from phenylhydrazine precursors rsc.org |

| Methylene Chloride/Methanol | Medium to High | For more polar compounds rochester.edu |

| Toluene/Acetone | Medium | Alternative solvent system |

Note: Addition of ~0.1% triethylamine is often recommended for basic compounds. wfu.edu

Recrystallization and Solvent Selection

Recrystallization is a powerful purification technique for obtaining highly pure crystalline solids from impure samples. The method relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound (this compound) completely at an elevated temperature but will have low solubility for it at cooler temperatures. mt.com Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures to be effectively removed. mt.com

The choice of solvent is paramount. A general rule of thumb is that solvents sharing a functional group with the compound tend to be good solubilizers. rochester.edu For a polar, salt-form compound like this compound, polar solvents are often a good starting point. Water can be an effective recrystallization solvent for polar organic compounds, as many are less soluble in it at low temperatures but can be dissolved upon heating. rochester.edu Ethanol is another commonly employed and versatile solvent for recrystallization. rochester.edu In cases where a single solvent is not ideal, a binary solvent system (e.g., n-Hexane/Acetone) can be used, where one solvent readily dissolves the compound and the other is a poor solvent in which the compound can precipitate upon cooling. rochester.edu The hydrochloride salt form of the amine is particularly amenable to crystallization from appropriate polar solvents. rochester.edu

Table 3: General Suitability of Solvents for Recrystallization

| Solvent | Polarity | Comments |

|---|---|---|

| Water | High | Good for polar compounds and salts; poor solvent for non-polar impurities rochester.edu |

| Ethanol (EtOH) | High | A general and widely used solvent for compounds with minor impurities rochester.edu |

| Methanol (MeOH) | High | Similar to ethanol, highly polar |

| n-Hexane/Ethyl Acetate | Mixed | A less common but occasionally effective solvent pair rochester.edu |

| n-Hexane/Acetone | Mixed | A good general mixture that allows for slow cooling and evaporation rochester.edu |

Purity Assessment for Synthetic Research (e.g., HPLC, NMR)

After purification, the identity and purity of the research-grade this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for this purpose.

HPLC is a quantitative method used to determine the purity of a sample by separating it from any potential impurities. For commercial grades of this compound, a purity of ≥98% as determined by HPLC is common. chemimpex.com In a research setting, HPLC analysis provides a precise percentage of the main compound relative to any byproducts or residual starting materials, confirming the effectiveness of the purification process. iosrjournals.org

NMR spectroscopy, particularly ¹H NMR, is used to confirm the structural integrity of the synthesized molecule. nih.gov The resulting spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. By analyzing the chemical shifts, integration values, and splitting patterns, researchers can verify that the desired structure of this compound has been obtained. The spectrum is also invaluable for detecting the presence of solvent residues or other proton-containing impurities that may not have been removed during purification. iosrjournals.org

Table 4: Techniques for Purity and Structural Assessment

| Technique | Purpose | Information Obtained |

|---|---|---|

| HPLC | Quantitative Purity Analysis | Percentage purity of the target compound chemimpex.com |

| ¹H NMR | Structural Confirmation & Impurity Detection | Verification of chemical structure, identification of proton-containing impurities and residual solvents iosrjournals.orgnih.gov |

| LC-MS/MS | Impurity Identification | Molecular weight and fragmentation patterns of unknown impurities iosrjournals.org |

Reaction Mechanisms and Reactivity Profiles of 2,6 Dimethylphenylhydrazine Hydrochloride

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group possesses two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. The terminal nitrogen (-NH2) is generally the primary site of nucleophilic attack. This reactivity is central to many of its characteristic reactions, such as the formation of hydrazones with carbonyl compounds, which is a cornerstone of the Fischer indole (B1671886) synthesis.

As a potent nucleophile, the terminal nitrogen of 2,6-dimethylphenylhydrazine can attack a wide range of electrophilic centers. masterorganicchemistry.com This reaction leads to the formation of a new covalent bond and an initial adduct. A classic example is the reaction with aldehydes and ketones, which proceeds via nucleophilic addition to the carbonyl carbon. This is followed by dehydration to yield a stable N,N'-disubstituted hydrazone.

The general mechanism involves:

Nucleophilic Attack: The lone pair of the terminal nitrogen atom of the deprotonated hydrazine attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the hydrazine nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is protonated at the oxygen, and a molecule of water is eliminated, forming a C=N double bond.

This adduct formation is a critical step in the synthesis of many heterocyclic compounds and has been studied in the context of various hydrazine derivatives forming covalent adducts with biological molecules. nih.gov

The positioning of two methyl groups at the ortho-positions (C2 and C6) of the phenyl ring in 2,6-dimethylphenylhydrazine hydrochloride introduces significant steric hindrance around the hydrazine moiety. This steric bulk has a profound impact on its reactivity compared to other isomers like the 3,4- or 3,5-dimethylphenylhydrazines.

Research on substituted phenylhydrazines demonstrates that ortho-substituents, including alkyl groups, can decrease the rate of reaction. nih.gov The methyl groups physically obstruct the approach of electrophiles to the nucleophilic nitrogen center, thereby slowing down the rate of adduct formation. organic-chemistry.org While electronic effects of methyl groups are generally electron-donating and would be expected to increase nucleophilicity, the steric effect is dominant in the 2,6-disubstituted isomer. This effect can be harnessed to achieve regioselectivity in certain reactions but often necessitates more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to overcome the steric barrier.

| Isomer | Position of Methyl Groups | Relative Steric Hindrance | Expected Impact on Reactivity |

|---|---|---|---|

| 2,6-Dimethylphenylhydrazine | ortho, ortho' | High | Significantly reduced reaction rates with bulky electrophiles. nih.gov |

| 2,4-Dimethylphenylhydrazine | ortho, para | Moderate | Reduced reactivity compared to meta/para isomers, but less hindered than the 2,6-isomer. |

| 3,5-Dimethylphenylhydrazine | meta, meta' | Low | Minimal steric impact on the hydrazine moiety; reactivity is primarily governed by electronic effects. |

| Phenylhydrazine | None | Very Low | Baseline reactivity for comparison. |

2,6-Dimethylphenylhydrazine is typically supplied as its hydrochloride salt to improve its stability and shelf-life. In this form, the hydrazine moiety is protonated, primarily at the terminal nitrogen, forming a hydrazinium (B103819) cation ([Ar-NH-NH3]⁺Cl⁻). This protonation has a critical effect on reactivity.

The lone pair on the terminal nitrogen is engaged in a bond with a proton, which effectively neutralizes its nucleophilicity. researchgate.net For the hydrazine to act as a nucleophile, it must first be deprotonated to its free base form. This is typically achieved by adding a base to the reaction mixture or by establishing an equilibrium in a suitable solvent.

The equilibrium can be represented as: Ar-NH-NH₃⁺ ⇌ Ar-NH-NH₂ + H⁺

The position of this equilibrium, and thus the concentration of the active nucleophilic free base, is dependent on the pH of the reaction medium. Consequently, reaction kinetics are highly sensitive to pH. In strongly acidic conditions, the concentration of the free base is negligible, and the reaction rate is very slow. As the pH increases, the concentration of the free base rises, leading to an increased reaction rate. However, the subsequent steps of some reactions, like hydrazone formation, are acid-catalyzed, creating a complex pH-rate profile where an optimal pH is often required. The salt form also influences the thermodynamics by affecting the solubility of the reactant in different solvent systems. nih.gov

Oxidation and Reduction Pathways

The nitrogen atoms in this compound can exist in various oxidation states, allowing the compound to participate in both oxidation and reduction reactions.

Hydrazine derivatives can be readily oxidized to form azo compounds (containing an -N=N- functional group). researchgate.netacs.org The oxidation of 2,6-dimethylphenylhydrazine involves the formal loss of two protons and two electrons (oxidative dehydrogenation) from the hydrazine moiety to form the corresponding azobenzene (B91143) derivative. researchgate.net

Ar-NH-NH₂ → Ar-N=N-H → Ar-N=N-Ar' (if dimerized) or other products

A variety of oxidizing agents can effect this transformation, ranging from mild reagents like air (oxygen) to more potent chemical oxidants. rsc.org Common laboratory oxidants used for this purpose include hydrogen peroxide, potassium permanganate, and trichloroisocyanuric acid (TCCA). researchgate.netorganic-chemistry.org The reaction often proceeds under mild conditions. organic-chemistry.org The resulting 2,6-dimethylazobenzene (B1198976) would be a sterically hindered molecule, which may influence its stability and isomeric preferences (E/Z). Kinetic studies on the oxidation of phenylhydrazines show that the reaction often involves complex formation with the oxidant, and the rate can be influenced by substituents on the aromatic ring. niscpr.res.in

While the hydrazine moiety itself is in a reduced state, its reaction products can undergo further reduction. For instance, the hydrazones formed from the reaction of 2,6-dimethylphenylhydrazine with carbonyl compounds can be reduced to yield 1,2-disubstituted hydrazines.

Ar-NH-N=CR₂ + [H] → Ar-NH-NH-CHR₂

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.

Furthermore, the azo compounds produced via oxidation can be reduced. This reduction can proceed in two distinct ways:

Partial Reduction: Mild reducing agents can convert the azo group back to a hydrazo group (-NH-NH-), reforming a hydrazine derivative. organic-chemistry.org

Reductive Cleavage: Stronger reducing conditions can cleave the N=N bond entirely, resulting in the formation of two separate amine compounds. In the case of a symmetrical azobenzene derived from 2,6-dimethylphenylhydrazine, this would yield 2,6-dimethylaniline (B139824). This cleavage is a characteristic reaction of azo compounds. dergipark.org.tr

Cycloaddition Reactions and Heterocycle Formation

This compound is a versatile reagent in organic synthesis, particularly valued for its role in constructing a variety of heterocyclic scaffolds. chemimpex.com Its unique structure, featuring methyl groups at the ortho positions of the phenyl ring, influences its reactivity and the stability of reaction intermediates, making it a subject of significant research interest.

The synthesis of pyrazolines, a class of five-membered nitrogen-containing heterocycles, frequently employs the reaction of hydrazines with α,β-unsaturated aldehydes or ketones. researchgate.netresearchgate.net The reaction with this compound typically proceeds under acidic catalysis. Two primary mechanisms are generally considered for this cyclization. The first pathway involves an initial aza-Michael (1,4-addition) of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to yield the 2-pyrazoline. chim.it The second, and often preferred, mechanism involves the initial condensation of the hydrazine with the carbonyl group to form a hydrazone intermediate. This hydrazone then undergoes an intramolecular cyclization via the attack of the second nitrogen atom onto the β-carbon of the former enone system, followed by tautomerization to give the final pyrazoline product. chim.itsci-hub.se

Pyrazolo[3,4-d]pyrimidines are bicyclic heterocycles that are considered bioisosteres of purines and are prevalent in many biologically active molecules. tsijournals.comnih.gov The synthesis of these structures using this compound often involves a multi-step sequence. A common strategy begins with the construction of a pyrazole (B372694) ring that is appropriately functionalized for the subsequent annulation of the pyrimidine (B1678525) ring. For instance, a 5-aminopyrazole derivative can be formed, which then reacts with various reagents to build the pyrimidine portion. One established method involves reacting a 5-amino-1-(2,6-dimethylphenyl)pyrazole-4-carbonitrile with acetic anhydride (B1165640) to form a pyrazolo[3,4-d] cdnsciencepub.comcdnsciencepub.comoxazine (B8389632) intermediate. This intermediate can then react with nucleophiles like hydrazine hydrate (B1144303) or primary amines to yield the corresponding pyrazolo[3,4-d]pyrimidine derivatives. semanticscholar.org The mechanism involves nucleophilic attack on the oxazine ring, leading to ring-opening and subsequent recyclization to form the more stable pyrimidine ring system. semanticscholar.orgresearchgate.net

Table 1: Key Heterocyclic Syntheses Involving this compound

| Heterocycle | General Precursors | Key Mechanistic Step |

| Pyrazoline | α,β-Unsaturated Aldehydes/Ketones | Formation of a hydrazone followed by intramolecular cyclization. chim.it |

| Pyrazolo[3,4-d]pyrimidine | Functionalized Pyrazoles (e.g., 5-aminopyrazoles) | Cyclocondensation with reagents that provide the C4 and C6 atoms of the pyrimidine ring. semanticscholar.org |

| Indole (Fischer Synthesis) | Aldehydes/Ketones | cdnsciencepub.comcdnsciencepub.com-Sigmatropic rearrangement of a hydrazone intermediate. wikipedia.orgnumberanalytics.com |

| Thiazolidin-4-one | Carbonyl Compound, Mercaptoacetic Acid | Formation of an imine followed by cyclization with the mercapto acid. ekb.eg |

The Fischer indole synthesis is a classic and powerful method for synthesizing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgnumberanalytics.comnih.gov this compound has been utilized in this reaction, where its substitution pattern provides unique insights into the reaction mechanism. The accepted mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine (or 'ene-hydrazine'). wikipedia.orgmdpi.com Following protonation, a key cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement occurs, leading to a di-imine intermediate, which subsequently cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgnumberanalytics.com

Thiazolidin-4-ones are a significant class of sulfur- and nitrogen-containing five-membered heterocycles with diverse applications. mdpi.comorientjchem.org Their synthesis commonly involves a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a mercapto-acid, such as thioglycolic acid. ekb.eg In this reaction, this compound can serve as the amine component. The mechanism initiates with the formation of a Schiff base (imine) between the hydrazine and the carbonyl compound. The sulfur atom of the mercaptoacetic acid then acts as a nucleophile, attacking the imine carbon. This is followed by an intramolecular cyclization via amide bond formation, with the elimination of a water molecule, to yield the final 2,3-disubstituted thiazolidin-4-one ring system. ekb.eg

The synthesis of thiazan-4-ones, the six-membered ring analogues, from this compound is less commonly documented. However, related thiazine (B8601807) derivatives have been synthesized using this reagent. For instance, this compound is used as a reagent in the synthesis of 3-arylimino-2,3,5,6-tetrahydro-4H-1,4-thiazines, which exhibit potential antihypertensive activity. globalchemmall.com The formation of these larger rings typically requires different starting materials and reaction pathways compared to the thiazolidin-4-ones, often involving precursors that contain a longer carbon chain to facilitate the formation of the six-membered ring.

Complexation Chemistry with Metal Ions

The presence of multiple nitrogen atoms with lone pairs of electrons makes 2,6-dimethylphenylhydrazine a competent ligand for coordination with various metal ions. chemimpex.com The resulting metal complexes can exhibit interesting structural, electronic, and reactive properties.

As a ligand, 2,6-dimethylphenylhydrazine can coordinate to metal centers in several ways. It can act as a monodentate ligand, coordinating through either the terminal (NH2) or the internal (NH) nitrogen atom. The choice of coordination site can be influenced by steric factors imposed by the bulky 2,6-dimethylphenyl group and the nature of the metal ion and other co-ligands. Furthermore, it can function as a bridging ligand (bidentate), linking two metal centers via its two nitrogen atoms (μ-N,N' coordination). This bridging mode is observed in the formation of binuclear ruthenium(II) complexes, where the hydrazine derivative links two {RuCl(η6-p-cymene)} units. nih.gov In these complexes, the hydrazine ligand coordinates in a κ²N,N′ fashion, demonstrating its ability to form stable chelate-like structures in a bridged context. nih.gov The coordination to the metal alters the electronic properties of the ligand, which can be observed through spectroscopic methods.

The ability of 2,6-dimethylphenylhydrazine to form stable complexes with metal ions opens avenues for its use in catalysis and material science. chemimpex.com Metal-hydrazine complexes have been explored for various catalytic applications, leveraging the ability of the metal center to facilitate chemical transformations. researchgate.net While specific catalytic applications of 2,6-dimethylphenylhydrazine complexes are not extensively detailed, related ruthenium-hydrazine complexes have been investigated for their potential in transfer hydrogenation and other redox reactions. The ligand's steric and electronic properties can tune the reactivity of the metal center, influencing the efficiency and selectivity of the catalytic process.

In material science, this compound serves as a building block in the synthesis of specialty polymers and resins. chemimpex.com Its incorporation into polymer chains can enhance material properties, contributing to applications in specialized coatings and adhesives. chemimpex.com The rigid aromatic structure and the reactive hydrazine functionality allow it to be integrated into polymer backbones or used as a cross-linking agent, potentially improving thermal stability, mechanical strength, and adhesive characteristics of the final materials.

Derivatization Strategies and Functionalization of 2,6 Dimethylphenylhydrazine Hydrochloride

Hydrazone and Acylhydrazide Formation

The reaction of the primary amine group in 2,6-dimethylphenylhydrazine is a cornerstone of its utility. Condensation with carbonyls to form hydrazones and acylation to yield acylhydrazides are two of the most common and effective derivatization methods. These reactions are typically high-yielding and allow for the introduction of a vast array of chemical functionalities, leading to significant structural diversity.

The condensation reaction between 2,6-dimethylphenylhydrazine hydrochloride and various aldehydes or ketones is a straightforward and efficient method for synthesizing N-arylhydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N).

This strategy is frequently employed to create advanced materials, such as chemosensors and compounds with specific biological activities. researchgate.net The resulting hydrazone derivatives often exhibit unique photophysical properties or biological functions derived from the combination of the 2,6-dimethylphenyl group and the substituent from the carbonyl compound. For instance, the synthesis of hydrazones from aromatic carbonyl compounds has been reported as a pathway to develop new chemosensors. researchgate.net

Table 1: Examples of Hydrazone Synthesis via Condensation

| Carbonyl Reactant | Resulting Hydrazone Derivative | Potential Application Area |

|---|---|---|

| Aromatic Aldehydes | N-(Arylmethylidene)-N'-(2,6-dimethylphenyl)hydrazine | Chemosensors, Molecular Probes |

| Aromatic Ketones | N-(1-Arylethylidene)-N'-(2,6-dimethylphenyl)hydrazine | Biologically Active Compounds |

This table is illustrative and provides a general representation of condensation reactions.

Derivatization through hydrazone and acylhydrazide formation offers remarkable structural diversity and tunability. By simply varying the carbonyl or acylating partner, chemists can systematically alter the steric and electronic properties of the final molecule. The introduction of different functional groups on the carbonyl-containing reactant allows for fine-tuning of properties such as solubility, coordination ability, and biological activity.

Hydrazide-hydrazones, in particular, have gained significant attention due to their wide range of biological properties, including antibacterial, antifungal, and anti-inflammatory activities. nih.gov The synthesis of these complex structures often begins with a simple hydrazine derivative, which is then elaborated through reactions with various electrophiles. This modular approach is highly valuable in drug discovery and materials science for creating libraries of compounds with systematically varied structures.

Substitution Reactions for Novel Architectures

Beyond condensation reactions, this compound can participate in substitution reactions to build novel and complex molecular frameworks. The nucleophilic nature of the hydrazine group is key to these transformations, allowing for the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

The terminal nitrogen atom of 2,6-dimethylphenylhydrazine is a potent nucleophile and can readily react with various electrophilic substrates. This reactivity is central to nucleophilic substitution reactions. A common pattern involves the reaction with alkyl or aryl halides, or other substrates with good leaving groups.

In nucleophilic aromatic substitution (SNAr), for example, hydrazines can displace leaving groups on electron-deficient aromatic rings. researchgate.netccsenet.org The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer-type intermediate. eijas.com While the specific SNAr reactions of 2,6-dimethylphenylhydrazine are specialized, the general reactivity of hydrazines in these systems is well-established, indicating its potential in such syntheses. researchgate.netccsenet.org It is also used as a reagent in the synthesis of cyclic amidines, such as 3-arylimino-2,3,5,6-tetrahydro-4H-1,4-thiazines, which have shown potential as antihypertensive agents. chemicalbook.com

Substitution reactions provide a powerful platform for introducing a wide array of functional groups, thereby enhancing the properties of the resulting molecule. By reacting 2,6-dimethylphenylhydrazine with bifunctional electrophiles, heterocyclic systems can be constructed. These reactions are critical in medicinal chemistry for creating scaffolds that mimic biological molecules or possess unique therapeutic properties.

The ability to introduce groups that can alter solubility, participate in hydrogen bonding, or coordinate to metal ions is crucial for developing functional molecules. The strategic placement of these groups through substitution reactions allows for the rational design of compounds with enhanced biological efficacy, improved material strength, or novel catalytic activity. ashp.org

Table 2: Illustrative Substitution Reactions and Functionalization

| Electrophilic Substrate | Reaction Type | Resulting Structure | Enhanced Property |

|---|---|---|---|

| Activated Aryl Halide | SNAr | Substituted Arylhydrazine | Modified Electronic Properties |

| Alkyl Halide | SN2 | N-Alkyl-N'-(2,6-dimethylphenyl)hydrazine | Increased Lipophilicity |

This table provides generalized examples of substitution reactions involving hydrazine nucleophiles.

Post-Synthetic Modification Techniques

Post-synthetic modification (PSM) is a powerful strategy where a pre-formed molecular structure or material is chemically altered to introduce new functionalities. rsc.orgbohrium.comrsc.org Derivatives of 2,6-dimethylphenylhydrazine, such as hydrazones or larger molecules containing this moiety, can be designed to undergo PSM. This approach is advantageous as it allows for the functionalization of complex structures under conditions that might not be compatible with the initial synthesis. rsc.org

For example, a hydrazone derivative could be synthesized with an additional reactive group, such as an amine or a halogen, located elsewhere on the molecule. This group can then be modified in a subsequent step. Techniques can range from simple acylation or alkylation to more complex cross-coupling reactions or click chemistry. PSM is particularly prominent in the functionalization of metal-organic frameworks (MOFs), where reactive sites on the organic linkers are modified after the framework has been assembled. bohrium.comresearchgate.net The principles of PSM can be applied to discrete molecules derived from 2,6-dimethylphenylhydrazine to achieve a higher level of molecular complexity and functional diversity.

Strategies for Further Elaboration of Derivatives

Once the initial pyrazole (B372694) or indole (B1671886) core bearing the 2,6-dimethylphenyl substituent is synthesized, a variety of strategies can be employed to introduce additional functional groups and build molecular complexity. These methods are essential for tuning the electronic and steric properties of the molecule, which can, in turn, influence its biological activity or material properties.

A primary strategy for the elaboration of these derivatives is transition-metal-catalyzed cross-coupling reactions . These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, pyrazole and indole derivatives can be halogenated to introduce a reactive handle for subsequent cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are commonly employed to introduce aryl, vinyl, and alkynyl groups, respectively. The steric hindrance imposed by the 2,6-dimethylphenyl group can influence the reactivity and regioselectivity of these reactions, often requiring careful optimization of reaction conditions, including the choice of catalyst, ligand, and base.

Another significant strategy is C-H bond functionalization . This approach allows for the direct conversion of C-H bonds into new functional groups, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized substrates. For derivatives of 2,6-dimethylphenylhydrazine, C-H functionalization can be directed to specific positions on the pyrazole or indole nucleus. For example, palladium-catalyzed C-H arylation can be used to introduce additional aryl substituents, and the regioselectivity can often be controlled by the directing ability of the heterocyclic nitrogen atoms or other functional groups present on the molecule.

Furthermore, modification of existing functional groups provides another avenue for elaboration. For example, if the initial synthesis of a pyrazole derivative from this compound and a β-ketoester results in an ester group on the pyrazole ring, this ester can be hydrolyzed to a carboxylic acid, which can then be converted into an amide, ester, or other functional groups through standard organic transformations. Similarly, other functional groups introduced through various synthetic steps can be chemically manipulated to generate a library of analogs.

A notable example of derivative elaboration can be seen in the synthesis of analogs of the selective COX-2 inhibitor, Celecoxib. Although Celecoxib itself contains a p-sulfonamidophenyl group instead of a 2,6-dimethylphenyl group, the synthetic strategies for its analogs are highly relevant. For instance, the sulfonamide group of Celecoxib can be modified, or the trifluoromethyl group can be replaced with other functionalities to explore structure-activity relationships. nih.gov These modifications often involve multi-step synthetic sequences that build upon the core pyrazole structure.

| Strategy | Description | Key Reaction Types |

| Cross-Coupling Reactions | Formation of new C-C and C-X bonds from a pre-functionalized heterocycle. | Suzuki, Heck, Sonogashira, Buchwald-Hartwig |

| C-H Functionalization | Direct conversion of C-H bonds into new functional groups. | Palladium-catalyzed C-H arylation, alkenylation, etc. |

| Functional Group Interconversion | Chemical modification of existing functional groups on the heterocyclic core. | Hydrolysis, amidation, esterification, reduction, oxidation |

Chemo- and Regioselective Transformations of Derivatized Products

Achieving chemo- and regioselectivity is a paramount challenge in the functionalization of complex molecules derived from this compound. The presence of multiple reactive sites on the pyrazole or indole rings, as well as on the 2,6-dimethylphenyl substituent, necessitates precise control over reaction conditions to target the desired position.

Regioselectivity in the functionalization of N-aryl pyrazoles is a well-studied area. The C3, C4, and C5 positions of the pyrazole ring exhibit different reactivities. C-H functionalization reactions can often be directed to a specific position based on the catalyst and directing groups employed. For instance, in some palladium-catalyzed C-H arylations of N-arylpyrazoles, functionalization occurs preferentially at the C5-position. The steric bulk of the 2,6-dimethylphenyl group can play a significant role in directing functionalization away from the N-aryl ring and towards the less hindered positions of the pyrazole core.

In the case of indole derivatives, the regioselectivity of functionalization is also a critical consideration. The pyrrole ring of indole is generally more reactive towards electrophilic substitution than the benzene (B151609) ring. However, transition-metal-catalyzed C-H functionalization has enabled the selective modification of the benzene ring at the C4, C5, C6, and C7 positions. nih.govbeilstein-journals.org The specific position of functionalization can be controlled by the choice of directing group on the indole nitrogen or at the C3 position. For an N-(2,6-dimethylphenyl)indole, the steric hindrance of the aryl group would likely influence the accessibility of the C2 and C7 positions.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the derivatized products of this compound, various functional groups may be present, such as esters, amides, halogens, and the heterocyclic rings themselves. For example, a reaction designed to modify a halogen atom via a cross-coupling reaction should ideally not affect an ester group present elsewhere in the molecule. This can be achieved by carefully selecting the catalyst, reaction temperature, and reagents.

A clear example of chemo- and regioselective transformation is the selective functionalization of one reactive site over another in a di-halogenated derivative. For instance, in a dichloropyridine derivative, a palladium catalyst with a sterically hindered N-heterocyclic carbene ligand can promote cross-coupling at the C4 position with high selectivity over the C2 position. This type of ligand-controlled selectivity is a powerful tool for the precise modification of heterocyclic compounds.

The following table summarizes some key findings on chemo- and regioselective transformations of pyrazole and indole derivatives, which are applicable to derivatives of this compound.

| Heterocycle | Reaction Type | Regioselectivity | Key Factors |

| Pyrazole | Palladium-catalyzed C-H Arylation | Often C5-selective | Catalyst, Ligand, Directing Groups |

| Indole | Palladium-catalyzed C-H Arylation | C4, C5, C6, or C7-selective | Directing Group, Catalyst |

| Di-halogenated Heterocycles | Suzuki Cross-Coupling | Selective for one halogen position | Ligand, Reaction Conditions |

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization of 2,6-Dimethylphenylhydrazine Hydrochloride and its Derivatives

Spectroscopic analysis provides empirical data on the molecular framework and electronic system of this compound. Each technique offers a unique perspective, and together they enable a full structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. The expected signals for this compound would include:

Aromatic Protons: The three protons on the phenyl ring are expected to appear as a multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The substitution pattern may lead to a complex splitting pattern or, in some cases, overlapping signals that approximate a singlet.

Methyl Protons: Due to the symmetry of the molecule, the two methyl groups at positions 2 and 6 are chemically equivalent. They are expected to produce a sharp, integrated singlet signal further upfield, characteristic of methyl groups attached to an aromatic ring. In a closely related compound, N',N'-dimethyl-2,6-dimethylphenylhydrazine hydrochloride, these aromatic methyl protons appear as a singlet at τ 7.68 (which corresponds to δ 2.32 ppm). cdnsciencepub.com

Hydrazine (B178648) Protons: The protons of the hydrazine moiety (-NH-NH₃⁺) are exchangeable and their signals can be broad. Their chemical shift is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. Key expected signals include:

Aromatic Carbons: Signals for the six carbons of the phenyl ring. The two methyl-substituted carbons (C2, C6) would be distinct from the proton-bearing carbons (C3, C4, C5) and the hydrazine-substituted carbon (C1).

Methyl Carbons: A single signal in the aliphatic region of the spectrum for the two equivalent methyl carbons.

Advanced 2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to map out the connectivity of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is critical for identifying quaternary carbons (like C1, C2, and C6) and piecing together the entire molecular structure.

The following table summarizes the expected NMR data based on structural analysis and data from analogous compounds. cdnsciencepub.com

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| Aromatic C-H | ¹H | ~7.0 - 7.3 | Multiplet (m) | Signals for H3, H4, H5 protons. |

| Aromatic CH₃ | ¹H | ~2.3 | Singlet (s) | Six equivalent protons from two methyl groups. |

| Hydrazine N-H | ¹H | Variable | Broad Singlet (br s) | Shift is solvent and concentration dependent. |

| Aromatic C-N | ¹³C | ~140 - 145 | - | Quaternary carbon C1. |

| Aromatic C-CH₃ | ¹³C | ~128 - 135 | - | Quaternary carbons C2, C6. |

| Aromatic C-H | ¹³C | ~120 - 130 | - | Protonated carbons C3, C4, C5. |

| Methyl C | ¹³C | ~15 - 20 | - | Two equivalent methyl carbons. |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of fragmentation patterns. chemguide.co.uk

Molecular Ion and High-Resolution Mass Spectrometry (HRMS): For this compound, the molecular weight of the free base (C₈H₁₂N₂) is 136.10 g/mol , while the hydrochloride salt has a molecular weight of 172.65 g/mol . nih.gov HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The exact mass of the free base is 136.10005 Da. nih.gov In a typical experiment, the compound would be observed as the protonated molecular ion [M+H]⁺ at m/z 137.1073.

Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion fragments in a predictable manner, providing a "fingerprint" that aids in structural confirmation. For arylhydrazines, common fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the C-N bond is a dominant fragmentation pathway for amines and related compounds. libretexts.org

N-N Bond Cleavage: The nitrogen-nitrogen single bond is relatively weak and can cleave to form radical cations.

Loss of Small Molecules: The fragmentation of the aromatic ring can lead to the loss of neutral molecules like HCN or ethylene.

The following table presents key mass spectrometry data for the free base form of the compound.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂ | nih.gov |

| Molecular Weight | 136.10 g/mol | nih.gov |

| Monoisotopic Mass | 136.10005 Da | nih.gov |

| Predicted [M+H]⁺ m/z | 137.10733 | PubChemLite |

| Predicted [M+Na]⁺ m/z | 159.08927 | PubChemLite |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The formation of hydrazine-bridged derivatives often shows a primary amine band for the amide linkage around 3300 cm⁻¹. mdpi.com A derivative of a related compound showed bands at 3022 cm⁻¹ (aromatic C-H stretching) and 1605 cm⁻¹ (aromatic C=C). cdnsciencepub.com

N-H Stretching: The -NH₃⁺ and -NH- groups will exhibit broad absorption bands in the range of 3100-3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations produce characteristic peaks in the 1450-1600 cm⁻¹ region.

N-H Bending: Bending vibrations for the amine and ammonium (B1175870) groups appear in the 1500-1650 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. cdnsciencepub.comresearchgate.net The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint for the substituted phenyl group.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3100 - 3300 | -NH-NH₃⁺ |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 2980 | -CH₃ |

| N-H Bend | 1500 - 1650 | -NH-NH₃⁺ |

| Aromatic C=C Stretch | 1450 - 1600 | Aromatic Ring |

| C-N Stretch | 1250 - 1350 | Aryl-N |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, the primary absorption is due to π → π* transitions within the benzene (B151609) ring. The position (λₘₐₓ) and intensity of these absorption bands are sensitive to the substitution pattern on the ring. Studies on derivatives show absorption peaks in the range of 290-450 nm. researchgate.net A tetrahydrocarbazole synthesized from a related hydrazine showed absorption maxima at 240, 264, and 293 nm, which is indicative of the typical absorption region for these types of aromatic systems. cdnsciencepub.com These transitions provide information about the extent of conjugation and the electronic effects of the substituents.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement experimental results, offering insights into molecular properties that are difficult to measure directly.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. ekb.eg For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), can be employed to predict a variety of properties. rsc.org

Molecular Orbitals (HOMO and LUMO): The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.

HOMO: Represents the orbital with the highest energy that contains electrons. It is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydrazine nitrogen atoms.

LUMO: Represents the orbital with the lowest energy that is unoccupied. It is associated with the molecule's ability to accept electrons (electrophilicity). The LUMO is likely to be distributed over the π-system of the aromatic ring.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. A small gap suggests the molecule is more reactive and can be more easily polarized. This energy gap also relates to the electronic transitions observed in UV-Vis spectroscopy. DFT calculations provide a theoretical basis for interpreting fragmentation pathways observed in mass spectrometry.

| Parameter | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths and angles in the lowest energy conformation. |

| HOMO Energy (EHOMO) | Correlates with ionization potential and electron-donating ability. |

| LUMO Energy (ELUMO) | Correlates with electron affinity and electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and relates to electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Calculated Vibrational Frequencies | Provides a theoretical basis for assigning experimental IR and Raman spectra. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular conformations and intermolecular interactions in various environments. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles and applications of this technique can be understood from simulations of analogous small aromatic and amine-containing molecules. nih.govulisboa.ptosaka-u.ac.jp

MD simulations for a molecule like 2,6-Dimethylphenylhydrazine would typically be set up using a classical force field, such as AMBER or OPLS-AA, which defines the potential energy of the system. ulisboa.ptrsc.org The molecule would be placed in a simulation box, often filled with a solvent like water to mimic aqueous conditions, and subjected to periodic boundary conditions to simulate a bulk system. ulisboa.pt The simulation would then be run for a duration, typically nanoseconds to microseconds, allowing the molecule to explore different conformational states. nih.gov

Analysis of the MD trajectory can reveal key information:

Conformational Preferences: The simulation can identify the most stable (lowest energy) conformations of the 2,6-dimethylphenyl group relative to the hydrazine moiety. This includes the rotational barriers around the C-N bonds and the orientation of the methyl groups.

Solvation Effects: The arrangement of solvent molecules around the compound can be analyzed to understand hydration shells and specific interactions, such as hydrogen bonding between the hydrazine group and water.

Intermolecular Interactions: In simulations with other molecules, such as biological macromolecules or other chemical reactants, MD can map out the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-stacking) that govern binding and recognition processes. nih.gov For example, simulations can elucidate how the molecule fits into an enzyme's active site, a key aspect for drug design. mdpi.com

These simulations provide a dynamic picture of the molecule's behavior, complementing static experimental data and offering insights into its flexibility and interaction patterns at an atomic level. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org These models are widely used in medicinal chemistry and toxicology to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced potency or desired properties. nih.gov

For derivatives of 2,6-Dimethylphenylhydrazine, QSAR studies can be instrumental, particularly if the core structure is part of a series of biologically active agents. For instance, studies on other phenylhydrazine (B124118) derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to model antifungal activity. nih.govresearchgate.net

A typical 3D-QSAR study involves the following steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. researchgate.net

Molecular Modeling and Alignment: 3D structures of all compounds are generated and aligned based on a common scaffold. The alignment is a critical step to ensure that the calculated properties are comparable across the series. chemrevlett.com

Descriptor Calculation: For each molecule, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated on a 3D grid (for CoMFA/CoMSIA). These fields serve as the independent variables (descriptors). researchgate.netmdpi.com

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical model correlating the descriptors with the biological activity. The model's predictive power is rigorously validated using techniques like leave-one-out cross-validation and by predicting the activity of a separate test set of compounds. nih.govmdpi.com

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a CoMFA steric contour map might show a green region, indicating that bulky substituents are favored for higher activity, and a yellow region, where bulk is disfavored. hep.com.cn

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions |

|---|---|---|---|

| CoMFA | 0.565 | 0.983 | Steric, Electrostatic |

| CoMSIA | 0.823 | 0.945 | Steric, Electrostatic, Hydrophobic, H-Bond Acceptor |

These models provide a powerful tool for rational drug design, allowing chemists to prioritize the synthesis of compounds with a higher probability of success. nih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), is a cornerstone for elucidating the mechanisms of chemical reactions. researchgate.net These approaches allow for the detailed study of reaction pathways, the characterization of transient species like transition states, and the calculation of activation energies, providing a molecular-level understanding of how reactions proceed. scispace.com

For this compound, a key reaction of interest is the Fischer indole (B1671886) synthesis, a classic method for forming indole rings from a phenylhydrazine and a carbonyl compound under acidic conditions. mdpi.comwikipedia.org Computational studies on substituted phenylhydrazones have provided significant insights into this multi-step mechanism. nih.govosti.gov

The generally accepted mechanism involves several key steps that can be modeled computationally: wikipedia.org

Hydrazone Formation: The initial reaction between the phenylhydrazine and a ketone or aldehyde.

Tautomerization: Isomerization of the hydrazone to its ene-hydrazine tautomer.

nih.govnih.gov-Sigmatropic Rearrangement: The crucial C-C bond-forming step, which is often the rate-determining step. mdpi.com

Rearomatization and Cyclization: Subsequent steps involving the loss of ammonia (B1221849) to form the final indole ring. mdpi.com

DFT calculations can be used to map the potential energy surface of the reaction. By locating the structures of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing researchers to identify the rate-limiting step and understand how substituents on the phenylhydrazine ring affect the reaction rate and regioselectivity. scispace.comnih.gov For example, calculations can show how the electron-donating methyl groups in 2,6-Dimethylphenylhydrazine might influence the energetics of the sigmatropic rearrangement.

| Reaction Step | Transition State | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Tautomerization | TS1 | ~50-100 |

| nih.govnih.gov-Sigmatropic Rearrangement | TS2 | ~120-160 |

| Cyclization/Ammonia Elimination | TS3 | ~30-70 |

These computational investigations provide invaluable details that complement experimental kinetic studies, offering a complete picture of the reaction mechanism and guiding the optimization of reaction conditions. rsc.orgosti.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Heterocyclic Chemistry

2,6-Dimethylphenylhydrazine hydrochloride serves as a pivotal precursor in the construction of various heterocyclic compounds. nih.gov The presence of the hydrazine (B178648) functional group, combined with the steric and electronic effects of the two methyl groups on the phenyl ring, imparts specific reactivity that is harnessed in several key synthetic transformations.

One of the most notable applications of this compound is in the Fischer indole (B1671886) synthesis, a powerful acid-catalyzed reaction that produces indole derivatives from a phenylhydrazine (B124118) and an aldehyde or ketone. sharif.edu The indole scaffold is a core component of many biologically active molecules, including numerous pharmaceuticals. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole ring.

Another significant application is in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are found in a wide range of compounds with important biological activities. nih.gov The synthesis often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals, with notable applications in the development of anti-cancer agents. nih.gov Its role in the Fischer indole synthesis allows for the creation of substituted indole rings that are central to the structure of many therapeutic agents. For instance, indole derivatives are known to exhibit a wide range of pharmacological activities, and the specific substitution pattern offered by the 2,6-dimethylphenyl group can influence the biological efficacy and selectivity of the final drug molecule.

While specific drug names containing this exact fragment are not always publicly disclosed in detail, the general importance of substituted phenylhydrazines in medicinal chemistry is well-established. For example, the synthesis of N-(2,6-dimethylphenyl)-2-(1-piperazine)acetamide, an intermediate for certain pharmaceuticals, highlights the utility of the 2,6-dimethylaniline (B139824) scaffold, a related precursor. researchgate.net

In the field of agriculture, this compound is utilized in the formulation of agrochemicals, contributing to the creation of effective pesticides for crop protection. nih.gov The pyrazole ring system, readily accessible from hydrazine derivatives, is a key component in many modern fungicides and herbicides. nih.govnih.gov

The synthesis of pyrazole-based fungicides often involves the reaction of a substituted hydrazine with a suitable diketone or a related precursor. nih.gov The resulting pyrazole derivatives can exhibit potent fungicidal activity against a range of plant pathogens. The substitution pattern on the phenyl ring of the hydrazine can significantly impact the biological activity and spectrum of the final agrochemical. Research has shown that pyrazole derivatives can be effective against fungi such as Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum.

This compound also contributes to the field of material science, where it is involved in the production of specialty polymers and resins. nih.gov These materials often possess enhanced properties suitable for applications in coatings and adhesives. nih.gov While the direct incorporation of the intact hydrazine hydrochloride into the main polymer chain is less common, it can be used as a precursor or modifying agent to introduce specific functionalities into the polymer structure.

For instance, hydrazine derivatives can be used in the synthesis of polyamides and polyimides, which are high-performance polymers known for their thermal stability and mechanical strength. ncl.res.inpsgcas.ac.in The reactivity of the hydrazine group allows for its participation in polymerization reactions, leading to the formation of polymers with unique properties.

Contribution to Chemosensor Design and Development

The development of chemosensors, molecules designed to detect and signal the presence of specific chemical species, has benefited from the use of this compound. This compound can be readily converted into hydrazone derivatives, which form the basis of many effective fluorescent and colorimetric sensors.

Hydrazones are synthesized through the condensation reaction of a hydrazine with an aldehyde or a ketone. The resulting molecule contains a C=N-NH- linkage, which can act as a binding site for various analytes, including metal ions and anions. nih.govchemicalbook.com The 2,6-dimethylphenyl group can influence the electronic properties and conformation of the hydrazone, thereby affecting its sensing capabilities.

The analyte recognition and signal transduction mechanisms in chemosensors derived from 2,6-dimethylphenylhydrazone are primarily based on the interaction of the analyte with the hydrazone moiety, leading to a detectable change in the sensor's optical properties, such as fluorescence or color.

Analyte Recognition: The nitrogen and oxygen atoms within the acylhydrazone backbone provide strong coordination sites for metal ions. nih.gov The binding of a metal ion to these sites forms a stable complex. The selectivity of the sensor for a particular metal ion is determined by factors such as the size and charge of the ion, as well as the geometry of the binding pocket created by the hydrazone ligand.

Signal Transduction: Several photophysical processes can be responsible for the signal transduction upon analyte binding:

Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence of the sensor may be quenched due to the transfer of an electron from a donor part of the molecule to a fluorophore. Upon binding of the analyte, this PET process can be inhibited, leading to a "turn-on" of fluorescence. nih.gov

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the sensor molecule, promoting an intramolecular charge transfer process. This can lead to a shift in the fluorescence emission wavelength or a change in the fluorescence intensity. nih.gov

Chelation-Enhanced Fluorescence (CHEF): The coordination of a metal ion to the sensor can restrict the intramolecular rotations and vibrations within the molecule, leading to a significant enhancement of the fluorescence quantum yield.

Chemosensors based on hydrazone derivatives have demonstrated the ability to detect a variety of metal ions and organic compounds with high sensitivity and selectivity.

Metal Ion Sensing: Hydrazone-based fluorescent sensors are effective in detecting various metal ions, including zinc (Zn²⁺), aluminum (Al³⁺), and mercury (Hg²⁺). nih.govnih.govrsc.org For example, a "turn-on" fluorescence response is often observed upon the binding of Zn²⁺ to a hydrazone sensor. The specific design of the sensor, including the choice of the aldehyde or ketone precursor, can tune the selectivity towards different metal ions.

Organic Compound and Anion Sensing: Hydrazone-based chemosensors have also been developed for the detection of organic molecules and anions. mdpi.comunica.it The hydrogen bonding capabilities of the N-H proton in the hydrazone linkage make it a suitable recognition site for anions such as fluoride (B91410) (F⁻), cyanide (CN⁻), and acetate (B1210297) (CH₃COO⁻). The interaction with the anion can lead to a deprotonation of the N-H group, resulting in a distinct color change or a change in the fluorescence properties of the sensor.

Applications in Coordination Chemistry

The hydrazine moiety within this compound serves as a potent ligand for a variety of metal ions, facilitating the creation of stable and diverse coordination complexes. This ability has garnered considerable interest for its potential applications in catalysis and the design of advanced materials.

This compound has demonstrated the capacity to form stable complexes with a range of transition metals. The nitrogen atoms of the hydrazine group act as donor atoms, coordinating with the metal center to form chelating structures. The stability of these complexes is influenced by factors such as the nature of the metal ion, the coordination geometry, and the reaction conditions.

While specific research directly detailing the synthesis and characterization of metal complexes with this compound is not extensively documented in publicly available literature, the broader class of hydrazine derivatives is well-known for its coordinating ability. For instance, studies on similar phenylhydrazine derivatives have shown the formation of stable complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes often exhibit well-defined geometries, such as square planar or octahedral, which are crucial for their subsequent applications. The steric hindrance provided by the two methyl groups on the phenyl ring of 2,6-Dimethylphenylhydrazine can influence the coordination environment around the metal ion, potentially leading to unique structural and electronic properties.

The formation of these complexes can be represented in the following interactive data table:

| Metal Ion | Potential Coordination Number | Possible Geometry |

| Copper(II) | 4, 6 | Square Planar, Octahedral |

| Nickel(II) | 4, 6 | Square Planar, Octahedral |

| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral |

The metal complexes derived from this compound hold significant promise in the field of catalysis. The metallic center in these complexes can act as a Lewis acid, activating substrates and facilitating a variety of organic transformations. The electronic properties of the 2,6-dimethylphenyl group can be fine-tuned to modulate the catalytic activity of the metal center. For example, the electron-donating nature of the methyl groups can increase the electron density on the metal, which can be beneficial for certain catalytic cycles.